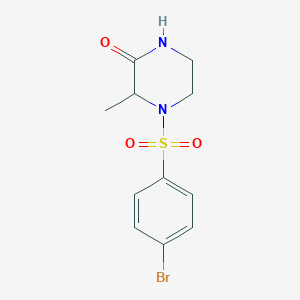

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

Description

Properties

Molecular Formula |

C11H13BrN2O3S |

|---|---|

Molecular Weight |

333.20 g/mol |

IUPAC Name |

4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one |

InChI |

InChI=1S/C11H13BrN2O3S/c1-8-11(15)13-6-7-14(8)18(16,17)10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15) |

InChI Key |

SDCUOEMIHXMLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Reactants :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : Room temperature (20–25°C) or reflux (40–60°C).

- Time : 6–24 hours, monitored by TLC or LC-MS.

- Dissolve 3-methylpiperazin-2-one (10 mmol) in DCM (50 mL).

- Add pyridine (15 mmol) and cool to 0°C.

- Slowly add 4-bromobenzenesulfonyl chloride (11 mmol) dropwise.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, dry (MgSO₄), and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane) to yield the product (65–80%).

Alternative Pathways and Intermediate Synthesis

Preparation of 4-Bromobenzenesulfonyl Chloride

If the sulfonyl chloride is unavailable, it can be synthesized from 4-bromothiophenol or 4-bromoaniline:

- Oxidation of 4-Bromothiophenol :

- Chlorosulfonation of 4-Bromoaniline :

| Starting Material | Reagents | Yield |

|---|---|---|

| 4-Bromothiophenol | Cl₂, AcOH | 85% |

| 4-Bromoaniline | ClSO₃H | 72% |

Optimization and Challenges

Solvent and Base Selection

Side Reactions and Mitigation

- Over-Sulfonylation : Minimized by using stoichiometric sulfonyl chloride.

- Ring Opening : Avoid prolonged heating; maintain pH >7.

Structural Characterization

Spectroscopic Data

Crystallography and Purity

- Single-crystal X-ray diffraction confirms the planar sulfonyl group and chair conformation of the piperazinone ring.

- HPLC purity: >98% (C18 column, acetonitrile/water).

Scale-Up and Industrial Feasibility

Emerging Methodologies

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in alkylation and acylation reactions.

Oxidation and Reduction

The piperazine ring and sulfonyl group exhibit redox activity under controlled conditions.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds for structural modifications.

Cycloaddition and Ring-Forming Reactions

The compound participates in cycloadditions to form heterocyclic systems.

Mechanistic Insights and Selectivity

-

Electronic Effects : The electron-withdrawing sulfonyl group deactivates the bromophenyl ring, directing substitutions to the para position .

-

Steric Effects : The methyl group on the piperazine ring hinders reactions at the adjacent nitrogen, favoring modifications at the sulfonamide nitrogen .

-

Catalytic Influence : Palladium catalysts (e.g., PdCl₂(dppf)) are critical for cross-couplings, reducing side reactions like debromination .

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the bromophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of a piperazinone intermediate. For example, a bromophenyl sulfonyl chloride derivative reacts with 3-methylpiperazin-2-one under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

- Step 1 : Activation of the sulfonyl chloride group at 0–5°C to prevent premature hydrolysis.

- Step 2 : Dropwise addition of the amine (piperazinone) to ensure controlled exothermic reactivity.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Yield optimization hinges on maintaining anhydrous conditions and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : The sulfonyl group (SO₂) deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near bromine: δ 7.6–8.0 ppm). The methyl group on the piperazinone ring appears as a singlet at δ 1.2–1.4 ppm .

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry (HRMS) : Prioritize molecular ion peaks ([M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly when impurities or tautomeric forms are suspected?

- Methodological Answer :

- Impurity Analysis : Use HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol gradient (65:35) to separate byproducts. Retention time discrepancies >0.5 min indicate structural deviations .

- Tautomer Identification : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. Tautomeric equilibria (e.g., keto-enol) manifest as peak broadening or splitting at elevated temperatures (50–80°C) .

Q. What experimental designs are recommended for studying the environmental fate of this compound, including abiotic/biotic degradation pathways?

- Methodological Answer :

- Abiotic Degradation : Simulate hydrolysis at pH 3–9 (buffered solutions, 25–50°C) with LC-MS monitoring. The sulfonyl group is hydrolytically stable, but bromine may undergo photolytic cleavage under UV light (λ = 254 nm) .

- Biotic Degradation : Use soil microcosms (OECD 307 guidelines) with GC-MS to track metabolites. Piperazinone rings are prone to microbial N-dealkylation, forming secondary amines .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential, given its piperazinone core?

- Methodological Answer :

- Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess sulfonyl group electronic effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases) with IC₅₀ determinations. The sulfonyl group enhances binding affinity to hydrophobic enzyme pockets .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

- Methodological Answer :

- Plasma Stability : Incubate with human plasma (37°C, 0–24 h), quench with acetonitrile, and quantify via LC-MS/MS. The sulfonyl group resists esterase cleavage, but N-methylpiperazinone may oxidize to lactams .

- Microsomal Metabolism : Use rat liver microsomes + NADPH cofactor. Monitor CYP450-mediated oxidation (e.g., hydroxylation at the methyl group) with time-dependent metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.